BenchChemオンラインストアへようこそ!

(+)-Mepivacaine

Ion Channel Pharmacology Stereoselectivity Voltage-Gated Potassium Channels

Select the defined (S)-(+)-Mepivacaine enantiomer (Dexivacaine), not the racemate. This single stereoisomer is critical for investigating stereoselective ion channel blockade (hKv1.5), enantioselective pharmacokinetics (29% Cmax difference vs. R(-)) and deconvoluting cytotoxicity in neuronal models. High-purity reference standard for chiral HPLC method validation and SAR studies. Ensure data integrity by specifying the biologically relevant enantiomer.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 24358-84-7
Cat. No. B1670343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Mepivacaine
CAS24358-84-7
SynonymsDexivacaine;  Dexivacaina;  L(+)-Mepivacaine;  BRN 0211230;  BRN-0211230;  BRN0211230; 
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
InChIKeyINWLQCZOYSRPNW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Mepivacaine (CAS 24358-84-7) Procurement Guide: Understanding the Chiral Amide Local Anesthetic


(+)-Mepivacaine (CAS 24358-84-7), also known as dexivacaine or (R)-(+)-mepivacaine, is the single dextrorotatory enantiomer of the amide-type local anesthetic mepivacaine [1]. As a chiral molecule, it exerts its anesthetic effect by binding to and inhibiting voltage-gated sodium channels on neuronal cell membranes, thereby blocking nerve impulse propagation [2]. Unlike the racemic mixture commonly used in clinical formulations, (+)-mepivacaine presents a defined stereochemical configuration, which is a critical determinant for its specific pharmacological and pharmacokinetic properties [1]. This compound serves as a key research tool for investigating stereoselective drug-receptor interactions and the differential disposition of enantiomers in biological systems.

Why (+)-Mepivacaine Cannot Be Substituted with Racemic Mepivacaine or Other Amide Local Anesthetics


The substitution of (+)-mepivacaine with racemic mepivacaine or other amide-class analogs like bupivacaine or ropivacaine is not scientifically valid due to fundamental differences in stereoselectivity, ion channel subtype interactions, and systemic disposition. The enantiomers of chiral local anesthetics exhibit distinct pharmacokinetic profiles; for instance, peak plasma concentrations of S(+)-mepivacaine are significantly higher than those of R(-)-mepivacaine following administration of the racemate [1]. Furthermore, the degree of stereoselectivity in ion channel blockade varies dramatically between compounds, with some, like bupivacaine, showing marked stereoselectivity (7-fold difference between enantiomers), while others, like mepivacaine, do not [2]. These documented differences in molecular interactions and systemic handling mean that experimental results or clinical outcomes obtained with one form cannot be reliably extrapolated to another. The following section provides the specific quantitative evidence that underscores the necessity of precise compound selection.

(+)-Mepivacaine (CAS 24358-84-7) Quantitative Differentiation Evidence


Lack of Stereoselectivity in hKv1.5 Channel Blockade vs. Highly Stereoselective Analogs

(+)-Mepivacaine demonstrates a striking difference from the structurally related local anesthetic bupivacaine in its interaction with human Kv1.5 potassium channels. While (R)-(+)-bupivacaine is 7-fold more potent than its S(-) enantiomer in blocking hKv1.5 channels, (+)-mepivacaine and (S)-(-)-mepivacaine show no statistically significant difference in their blocking potency (p > 0.05) [1]. The KD values for channel block were 379.0 µM for (R)-(+)-mepivacaine and 286.8 µM for (S)-(-)-mepivacaine, indicating that the hKv1.5 channel does not discriminate between mepivacaine enantiomers [1]. This stands in stark contrast to bupivacaine and ropivacaine, which are both known for their marked stereoselectivity at this channel.

Ion Channel Pharmacology Stereoselectivity Voltage-Gated Potassium Channels

Voltage-Dependent Block of hKv1.5 Channels by Mepivacaine Enantiomers

The blockade of hKv1.5 channels by (+)-mepivacaine is strongly voltage-dependent, a property that can be quantified by the fractional electrical distance (delta value). This parameter indicates the degree to which the block is influenced by the transmembrane electrical field, suggesting an interaction with the channel's inner pore region [1]. The delta value for (R)-(+)-mepivacaine was 0.160 +/- 0.008, which is not significantly different from the 0.154 +/- 0.015 measured for the (S)-(-) enantiomer [1]. For context, the related compound (R)-(+)-ropivacaine had a delta value of 0.156 +/- 0.003 in the same study [1]. This property contrasts with the mechanism of some other potassium channel blockers.

Electrophysiology Ion Channel Blockade Voltage Dependence

Enantioselective Systemic Disposition Following In Vivo Administration

The in vivo systemic disposition of mepivacaine enantiomers is enantioselective. Following epidural administration of 460 mg of racemic mepivacaine/HCl to surgical patients, the peak total plasma concentration (Cmax) of S(+)-mepivacaine (1740 +/- 490 ng/mL) was significantly higher than that of R(-)-mepivacaine (1350 +/- 430 ng/mL, P < 0.002) [1]. However, this difference was not mirrored in the unbound fraction, as the unbound Cmax values for the two enantiomers did not differ significantly (S(+): 460 +/- 139 ng/mL vs. R(-): 485 +/- 158 ng/mL) [1]. This indicates that the observed differences in total plasma concentrations are due to enantioselective plasma protein binding and/or clearance, rather than differential absorption [1]. This profile is distinct from that of bupivacaine, where the unbound concentrations were also significantly different between enantiomers [1].

Pharmacokinetics Chirality In Vivo Disposition

Differential Cytotoxicity Profile in Human Neuronal Cells

In a comparative study of six common local anesthetics on human SH-SY5Y neuroblastoma cells, the cytotoxicity of mepivacaine (studied as the racemate) was distinct from that of other agents. While the study did not provide enantiomer-specific data, it establishes mepivacaine's relative cytotoxic profile. The findings contribute to a broader understanding that local anesthetics have varying potentials for causing neuronal cell death, a factor relevant to their safety profile [1]. This underscores the importance of studying individual enantiomers like (+)-mepivacaine, as the safety profile of a racemic mixture may not accurately reflect the properties of each component.

Neurotoxicity In Vitro Toxicology Drug Safety

Primary Scientific and Industrial Applications for (+)-Mepivacaine (CAS 24358-84-7)


Investigating Stereoselective Drug-Ion Channel Interactions

Researchers studying the structural determinants of ion channel blockade can use (+)-mepivacaine as a critical comparator tool. Its lack of stereoselectivity at the hKv1.5 channel, in contrast to the high stereoselectivity of bupivacaine (7-fold) and ropivacaine (2.5-fold), allows for the isolation of molecular features responsible for chiral recognition by these channels [1]. This makes it invaluable for structure-activity relationship (SAR) studies aimed at developing novel ion channel modulators.

Pharmacokinetic Studies of Enantioselective Disposition

(+)-Mepivacaine is essential for in vivo and in vitro studies designed to dissect the enantioselective processes of drug distribution, metabolism, and elimination. The documented 29% difference in peak total plasma concentration between S(+)- and R(-)-mepivacaine enantiomers provides a quantifiable model for investigating the role of stereochemistry in plasma protein binding and hepatic clearance [2]. This research is fundamental to the development of single-enantiomer drugs.

Neurotoxicology and Safety Profiling of Chiral Anesthetics

In safety pharmacology and neurotoxicology, (+)-mepivacaine is a necessary reagent for deconvoluting the cytotoxic potential of the racemic drug. By comparing the cytotoxicity of the pure (+)-enantiomer to the (-)-enantiomer and the racemate in human neuronal cell models, researchers can pinpoint which stereochemical form contributes most to adverse effects [3]. This data is critical for risk assessment and the design of safer anesthetic agents.

Method Development for Chiral Separation and Analysis

Analytical chemistry laboratories require high-purity (+)-mepivacaine as a certified reference standard for developing and validating stereoselective analytical methods, such as chiral HPLC. Accurate quantification of individual enantiomers in biological matrices is essential for all pharmacokinetic and pharmacodynamic studies of mepivacaine, ensuring data integrity and regulatory compliance in pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Mepivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.